2-(4-bromophenyl)-5-chloro-4-(4-methoxyphenoxy)-2,3-dihydropyridazin-3-one
Description
Properties
IUPAC Name |
2-(4-bromophenyl)-5-chloro-4-(4-methoxyphenoxy)pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrClN2O3/c1-23-13-6-8-14(9-7-13)24-16-15(19)10-20-21(17(16)22)12-4-2-11(18)3-5-12/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFHQSWNKVZPPPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=C(C=NN(C2=O)C3=CC=C(C=C3)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenyl)-5-chloro-4-(4-methoxyphenoxy)-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridazinone Core: The initial step involves the cyclization of appropriate precursors to form the pyridazinone ring. This can be achieved through the reaction of hydrazine derivatives with diketones under acidic or basic conditions.
Substitution Reactions: The introduction of the 4-bromophenyl and 4-methoxyphenoxy groups is carried out through nucleophilic aromatic substitution reactions. These reactions often require the use of strong bases such as sodium hydride or potassium tert-butoxide.
Chlorination: The chlorination of the compound is typically performed using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions to ensure selective chlorination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromophenyl)-5-chloro-4-(4-methoxyphenoxy)-2,3-dihydropyridazin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert certain functional groups within the compound to their corresponding reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Sodium hydride, potassium tert-butoxide, and various halogenating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
Pharmaceutical Development
The compound has been explored for its potential as an antimicrobial agent . Studies have indicated that derivatives of pyridazinone compounds exhibit significant activity against various bacterial strains. For instance, the antimicrobial efficacy was assessed using agar diffusion methods, revealing promising results comparable to conventional antibiotics .
Anticancer Activity
Research has also investigated the compound's role in cancer therapy. Certain pyridazinone derivatives have shown cytotoxic effects against cancer cell lines, suggesting that modifications to the structure can enhance their antitumor properties. The mechanism often involves the induction of apoptosis in cancer cells, making it a candidate for further development in cancer treatments .
Agrochemical Applications
The compound's structural characteristics make it suitable for development as a herbicide or pesticide . The presence of halogen atoms (bromine and chlorine) is known to enhance biological activity and stability in agrochemical formulations. Studies have evaluated the herbicidal activity of related compounds against various plant species, indicating potential applications in crop protection .
Case Study 1: Antimicrobial Activity
A study conducted on derivatives of pyridazinone including 2-(4-bromophenyl)-5-chloro-4-(4-methoxyphenoxy)-2,3-dihydropyridazin-3-one demonstrated significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing effectiveness comparable to established antibiotics like ciprofloxacin .
Case Study 2: Anticancer Properties
In vitro studies on cancer cell lines treated with this compound revealed a dose-dependent decrease in cell viability. Flow cytometry analysis indicated that the compound induces apoptosis through the intrinsic pathway, marked by increased expression of pro-apoptotic factors .
Mechanism of Action
The mechanism of action of 2-(4-bromophenyl)-5-chloro-4-(4-methoxyphenoxy)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Modulating Gene Expression: Influencing the expression of genes related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyridazinone Derivatives with Halogenated Aryl Groups
5-Chloro-4-(4-methoxyphenoxy)-2-(4-nitrophenyl)-2,3-dihydropyridazin-3-one ()
- Substituents : Replaces the 4-bromophenyl group with a 4-nitrophenyl moiety.
- Molecular Weight : 351.3 g/mol (C₁₆H₁₃ClN₂O₅), lighter than the target compound (C₁₇H₁₂BrClN₂O₃, ~428.6 g/mol).
4-Bromo-2-(4-fluorophenyl)-5-methoxy-2,3-dihydropyridazin-3-one ()
- Substituents : Fluorine at position 2 and methoxy at position 3.
- Impact: Fluorine’s electronegativity may enhance metabolic stability. The absence of a phenoxy group reduces steric hindrance.
- Molecular Weight : 327.1 g/mol (C₁₁H₈BrFN₂O₂).
5-(Dimethylamino)-4-(4-methoxyphenoxy)-2-(4-methylphenyl)-2,3-dihydropyridazin-3-one ()
Pyridazinone Derivatives with Heterocyclic Moieties
2-{[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one ()
- Substituents: Oxadiazole ring linked to the pyridazinone core.
- Molecular Weight : 409.2 g/mol (C₁₉H₁₃BrN₄O₂) .
2-{[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one ()
Non-Pyridazinone Analogues with Overlapping Substituents
4-(4-Bromophenyl)-5-(3-chlorophenyl)-2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-2,4-dihydro-3H-1,2,4-triazole-3-thione ()
- Core Structure: Triazole-thione instead of pyridazinone.
- Impact : The triazole-thione core may confer antioxidant or antimicrobial activity. The piperazinyl group enhances solubility.
- Synthesis Yield : 82% (higher than other triazole derivatives in ) .
(5Z)-3-(4-Bromophenyl)-5-[(2-chlorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one ()
- Core Structure: Thiazolidinone with a sulfanylidene group.
- Impact : The conjugated system may enable π-π stacking interactions. The bromophenyl and chlorophenyl groups mimic the target compound’s halogenated motifs .
Biological Activity
2-(4-Bromophenyl)-5-chloro-4-(4-methoxyphenoxy)-2,3-dihydropyridazin-3-one is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, highlighting the compound's therapeutic potential.
Chemical Structure and Properties
The compound has the following molecular formula:
- Molecular Formula : C17H12BrClN2O3
- CAS Number : 551921-42-7
The structure includes a bromophenyl and methoxyphenoxy group, which are known to influence biological activity through various mechanisms.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that may include the formation of the pyridazine ring and subsequent substitutions on the aromatic rings. Details on specific synthetic pathways can be found in patent literature and chemical databases .
Anticancer Activity
Recent studies have indicated that derivatives of pyridazinone compounds exhibit anticancer properties. The mechanism often involves the inhibition of specific oncogenes or pathways associated with tumor growth.
- Case Study : A study demonstrated that similar compounds targeting BRD4, a critical regulator in cancer pathways, showed promising results in inhibiting tumor cell proliferation. The IC50 values for these inhibitors ranged from 100 nM to 1 µM, indicating effective potency against various cancer cell lines .
Antimicrobial Properties
Research has also explored the antimicrobial potential of pyridazinone derivatives. Compounds with similar structures have shown efficacy against a range of bacterial strains.
- Case Study : In vitro assays revealed that certain derivatives inhibited the growth of both Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell wall synthesis and function.
Anti-inflammatory Effects
Inflammation is a common pathway in many diseases, including cancer and autoimmune disorders. Compounds similar to this compound have been studied for their anti-inflammatory properties.
- Research Findings : Studies indicated that these compounds could downregulate pro-inflammatory cytokines, thus providing a therapeutic avenue for inflammatory diseases.
Data Table: Biological Activity Overview
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 2-(4-bromophenyl)-5-chloro-4-(4-methoxyphenoxy)-2,3-dihydropyridazin-3-one, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution and cyclization steps. Key intermediates include halogenated aromatic precursors (e.g., 4-bromophenyl derivatives) and methoxyphenoxy groups. For example, similar dihydropyridazinones are synthesized by reacting chlorinated pyridazinone cores with substituted phenols under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Purification via Prep-TLC (e.g., PE/EtOAc 1:1) is critical to isolate isomers, with yields ranging from 23% to 37% depending on steric and electronic factors .
Q. How is the molecular structure of this compound validated, and what software tools are used for crystallographic analysis?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The SHELX suite (e.g., SHELXL for refinement) is widely used for resolving structures, with data collected at low temperatures (e.g., 110 K) to minimize thermal motion artifacts. Key parameters include R-factors (<0.05) and data-to-parameter ratios (>15:1). For example, analogous pyridazinones show dihedral angles of 40–50° between aromatic rings, influencing π-π stacking .
Q. What functional groups dominate its reactivity, and how do they affect stability under acidic/basic conditions?
- Methodological Answer : The dihydropyridazinone core is sensitive to hydrolysis, particularly under strong acids or bases. The 4-methoxyphenoxy group enhances electron density, stabilizing the ring against electrophilic attacks. Bromine and chlorine substituents act as leaving groups in nucleophilic substitution reactions. Stability studies should use HPLC or TLC to monitor degradation products, with storage recommended in inert atmospheres .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity to biological targets, such as GPCRs?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize geometry, while molecular docking (AutoDock Vina) evaluates interactions with receptors like NPBWR1. SAR studies on similar compounds show that substituents at the 4-methoxyphenoxy position modulate selectivity. For instance, replacing methoxy with larger alkoxy groups (e.g., ethoxy) improves IC₅₀ values by 10-fold .
Q. What experimental strategies resolve contradictions in biological activity data across different assays?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell lines, ligand concentrations). Use orthogonal assays (e.g., cAMP inhibition vs. calcium flux) to validate target engagement. For example, in NPBWR1 antagonist studies, confirmatory radioligand binding assays (using [³H]-NPW) reduce false positives from off-target effects .
Q. How does the compound’s regioselectivity in electrophilic substitution reactions compare to its analogs?
- Methodological Answer : The bromine atom at the 4-position directs electrophiles to the ortho/para positions of the phenyl ring. Comparative studies with chloro or methyl analogs show that bromine’s higher electronegativity increases para-selectivity by 20% in nitration reactions. Monitor regiochemistry using NOESY NMR or X-ray crystallography .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Methodological Answer : Racemization risks exist at the dihydropyridazinone’s chiral center. Use chiral stationary phases (e.g., Chiralpak IA) for HPLC purification. Asymmetric synthesis routes, such as organocatalytic cycloadditions, achieve >95% enantiomeric excess (ee) but require rigorous optimization of catalysts (e.g., proline derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
